Nadph tetrasodium salt

Catalog No.
S649674
CAS No.
2646-71-1
M.F
C21H26N7Na4O17P3
M. Wt
833.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nadph tetrasodium salt

CAS Number

2646-71-1

Product Name

Nadph tetrasodium salt

IUPAC Name

tetrasodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate

Molecular Formula

C21H26N7Na4O17P3

Molecular Weight

833.3 g/mol

InChI

InChI=1S/C21H30N7O17P3.4Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;;;/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);;;;/q;4*+1/p-4/t10-,11-,13-,14-,15-,16-,20-,21-;;;;/m1..../s1

InChI Key

WYWWVJHQDVCHKF-ITGWJZMWSA-J

SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+]

Synonyms

Coenzyme II, Dinucleotide Phosphate, Nicotinamide-Adenine, NADP, NADPH, Nicotinamide Adenine Dinucleotide Phosphate, Nicotinamide-Adenine Dinucleotide Phosphate, Nucleotide, Triphosphopyridine, Phosphate, Nicotinamide-Adenine Dinucleotide, Triphosphopyridine Nucleotide

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+]

Function as a Cofactor:

NADPH tetrasodium salt, also known as β-Nicotinamide adenine dinucleotide phosphate tetrasodium salt, serves as a crucial cofactor in various enzymatic reactions within cells. These reactions often involve reduction (gaining electrons) of molecules, playing a vital role in several fundamental biological processes [, ].

Key Biological Pathways:

NADPH tetrasodium salt is involved in a broad range of metabolic pathways, including:

  • Photosynthesis: During the light-dependent reactions, NADPH serves as an electron donor for the reduction of CO2 into carbohydrates [].
  • Fatty acid synthesis: NADPH provides electrons for the reduction of various intermediates, ultimately leading to the formation of fatty acids [].
  • Antioxidant defense: NADPH is essential for maintaining reduced glutathione, a critical antioxidant that protects cells from oxidative damage [].
  • Steroidogenesis: NADPH is involved in the biosynthesis of various steroid hormones, including cholesterol and cortisol [].

Research Applications:

Due to its crucial role in numerous biological pathways, NADPH tetrasodium salt finds applications in various research areas:

  • In vitro studies: Scientists utilize NADPH tetrasodium salt in cell cultures and enzyme assays to study specific metabolic processes, assess enzyme activity, and investigate the mechanisms of action of various drugs [].
  • Drug discovery: Researchers can employ NADPH-dependent enzymes and NADPH tetrasodium salt to identify novel drugs that target specific metabolic pathways associated with diseases [].
  • Toxicological studies: NADPH is used in assays to assess the potential toxicity of various compounds by evaluating their effects on cellular antioxidant defense mechanisms [].

Nicotinamide adenine dinucleotide phosphate, reduced tetrasodium salt, commonly referred to as NADPH tetrasodium salt, is a vital cofactor in various biological processes. It is the reduced form of nicotinamide adenine dinucleotide phosphate, playing a crucial role in anabolic reactions by providing reducing equivalents necessary for biosynthetic pathways. The chemical formula for NADPH tetrasodium salt is C21H26N7O17P34NaC_{21}H_{26}N_{7}O_{17}P_{3}\cdot 4Na, with a molecular weight of approximately 833.35 g/mol .

NADPH tetrasodium salt is characterized as a yellow solid that is hygroscopic, meaning it readily absorbs moisture from the environment. It is soluble in water, making it suitable for various laboratory applications .

Involving dehydrogenase and reductase enzymes. Its primary role is to participate in reduction reactions, where it donates electrons to facilitate the conversion of oxidized substrates back to their reduced forms. This function is essential in metabolic pathways such as lipid synthesis, cholesterol synthesis, and fatty acid elongation .

In addition to its role in biosynthesis, NADPH is involved in the detoxification of reactive oxygen species (ROS). It contributes to the regeneration of reduced glutathione, a critical antioxidant that protects cells from oxidative damage . Furthermore, NADPH participates in the respiratory burst mechanism in immune cells, where it helps generate free radicals to combat pathogens .

NADPH tetrasodium salt exhibits significant biological activity as a cofactor for various enzymes involved in anabolic pathways. Its primary functions include:

  • Reducing agent: Provides reducing equivalents for biosynthetic reactions.
  • Antioxidant defense: Regenerates reduced glutathione, aiding in cellular protection against oxidative stress.
  • Immune response: Supports the production of reactive oxygen species in immune cells for pathogen destruction .

The compound's ability to donate electrons makes it indispensable for maintaining cellular homeostasis and facilitating metabolic processes.

The synthesis of NADPH tetrasodium salt typically involves the reduction of nicotinamide adenine dinucleotide phosphate (NADP+) using reducing agents such as sodium borohydride or lithium aluminum hydride. The process generally includes:

  • Dissolving NADP+ in an appropriate solvent.
  • Adding the reducing agent under controlled conditions.
  • Allowing the reaction to proceed until complete reduction occurs.
  • Purifying the product through techniques like chromatography to isolate NADPH tetrasodium salt .

Alternative methods may involve enzymatic reduction using specific dehydrogenases that convert NADP+ to NADPH in a controlled environment.

NADPH tetrasodium salt has diverse applications across various fields:

  • Biochemistry research: Used extensively as a cofactor in enzyme assays and metabolic studies.
  • Pharmaceuticals: Plays a role in drug metabolism and synthesis pathways.
  • Cell biology: Utilized in studies involving oxidative stress and cellular signaling.
  • Clinical diagnostics: Serves as a reagent in assays measuring enzyme activity related to metabolic disorders .

Its versatility makes it an essential reagent in both basic and applied research.

Research into the interactions of NADPH tetrasodium salt with other biomolecules has revealed its crucial role in metabolic pathways. Studies have shown that it interacts with various enzymes, particularly those involved in redox reactions. For instance, its interaction with cytochrome P450 enzymes facilitates hydroxylation reactions essential for drug metabolism .

Furthermore, NADPH's involvement with glutathione reductase highlights its importance in maintaining cellular redox balance and protecting against oxidative stress . These interactions underscore its significance beyond mere participation as a cofactor.

Several compounds share similarities with NADPH tetrasodium salt regarding structure and function. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaRole/Function
Nicotinamide adenine dinucleotide phosphate (NADP+)C21H26N7O17P3Oxidized form; electron acceptor
Nicotinamide adenine dinucleotide (NADH)C21H27N7O14P2Reduced form; involved primarily in catabolic reactions
Flavin adenine dinucleotide (FADH2)C27H33N9O15P2Electron carrier; participates in various redox reactions
Coenzyme A (CoA)C21H36N7O16P3SKey role in fatty acid metabolism and acetyl group transfer

NADPH tetrasodium salt is unique due to its specific role as a reducing agent predominantly involved in anabolic processes and antioxidant defense mechanisms, distinguishing it from other similar compounds that may participate more broadly or primarily in catabolic pathways .

Physical Description

Solid

XLogP3

-6.8

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

5

Exact Mass

833.01888051 g/mol

Monoisotopic Mass

833.01888051 g/mol

Heavy Atom Count

52

UNII

381Q4X082D

Wikipedia

NADPH(4-)
NADPH

General Manufacturing Information

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide: INACTIVE

Dates

Modify: 2023-08-15
Bergmann et al. Genomics-driven discovery of PKS-NRPS hybrid metabolites from Aspergillus nidulans Nature Chemical Biology, doi: 10.1038/nchembio869, published online 18 March 2007 http://www.nature.com/naturechemicalbiology
Cheng et al. Enzymatic Total Synthesis of Enterocin Polyketides Nature Chemical Biology, doi: 10.1038/NChemBio.2007.22, published online 12 August 2007. http://www.nature.com/naturechemicalbiology

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